10-Methoxy-13-methyl-7-oxo-7H-benzimidazo(2,1-a)benz(de)isoquinolinium methyl sulphate

説明

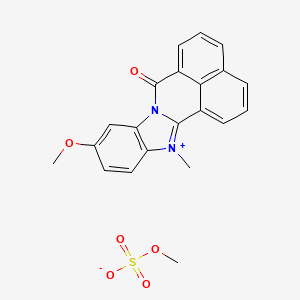

10-Methoxy-13-methyl-7-oxo-7H-benzimidazo(2,1-a)benz(de)isoquinolinium methyl sulphate is a synthetic heterocyclic compound characterized by a fused benzimidazo-isoquinolinium core. This molecule features a methoxy group at position 10, a methyl group at position 13, and a ketone moiety at position 5. The methyl sulphate counterion enhances its solubility and stability in aqueous environments.

特性

CAS番号 |

27076-17-1 |

|---|---|

分子式 |

C21H18N2O6S |

分子量 |

426.4 g/mol |

IUPAC名 |

7-methoxy-3-methyl-10-aza-3-azoniapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one;methyl sulfate |

InChI |

InChI=1S/C20H15N2O2.CH4O4S/c1-21-16-10-9-13(24-2)11-17(16)22-19(21)14-7-3-5-12-6-4-8-15(18(12)14)20(22)23;1-5-6(2,3)4/h3-11H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChIキー |

XYDWZVWBHQBNTJ-UHFFFAOYSA-M |

正規SMILES |

C[N+]1=C2C3=CC=CC4=C3C(=CC=C4)C(=O)N2C5=C1C=CC(=C5)OC.COS(=O)(=O)[O-] |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the benzimidazo[2,1-a]benz[de]isoquinoline core via cyclization reactions.

- Introduction of the 10-methoxy and 13-methyl substituents through selective functional group transformations.

- Oxidation to form the 7-oxo group.

- Quaternization to form the isoquinolinium salt.

- Final methylation with methyl sulphate to yield the methyl sulphate salt.

Stepwise Preparation Details

Catalysts and Conditions

- Acid Catalysts: Acetic acid is commonly used for cyclization steps, promoting imine formation and ring closure.

- Metal Catalysts: Copper(II) chloride and lithium chloride have been reported to accelerate similar heterocyclic syntheses under solvent-free conditions, reducing reaction times from hours to under two hours.

- Microwave Irradiation: Microwave-assisted synthesis significantly reduces reaction times and improves yields, especially in cyclization and substitution steps.

- Solvent-Free Conditions: Some steps benefit from solvent-free conditions, enhancing reaction rates and reducing environmental impact.

Representative Reaction Scheme (Conceptual)

o-Phenylenediamine + Naphthaldehyde derivative

--(Acetic acid, reflux or microwave)-->

Benzimidazo[2,1-a]benz[de]isoquinoline core

--(Methylation with dimethyl sulfate)-->

10-Methoxy-13-methyl derivative

--(Oxidation with PCC)-->

7-oxo functionalized compound

--(Quaternization with methyl sulfate)-->

10-Methoxy-13-methyl-7-oxo-7H-benzimidazo(2,1-a)benz(de)isoquinolinium methyl sulphate

Research Findings and Optimization

- Reaction Time: Conventional heating methods require 12–20 hours for cyclization and substitution steps, whereas microwave-assisted methods reduce this to 8–10 minutes or less.

- Yield: Use of metal catalysts such as CuCl2 and LiCl can improve yields up to 90% or higher, with LiCl providing the shortest reaction times.

- Environmental Impact: Solvent-free and catalyst-free methods have been explored to minimize volatile organic solvent use and toxic reagents, aligning with green chemistry principles.

- Mechanistic Insights: The reaction mechanism involves initial imine formation, followed by nucleophilic attack and ring closure. The presence of catalysts can alter the mechanistic pathway, influencing reaction kinetics and selectivity.

Data Table Summarizing Preparation Parameters

| Parameter | Conventional Method | Microwave-Assisted Method | Catalyst Used | Reaction Time | Yield (%) | Solvent | Notes |

|---|---|---|---|---|---|---|---|

| Cyclization | Acetic acid reflux | Microwave, solvent-free | Acetic acid / CuCl2 / LiCl | 12–20 h | 70–85 | Methanol or none | Microwave reduces time drastically |

| Methoxylation | Methyl iodide, base | Microwave-assisted methyl sulfate | None or metal salts | 1–3 h | 80–90 | Organic solvent | Selectivity critical |

| Oxidation | PCC or MnO2 | Conventional heating | None | 2–4 h | 75–85 | Dichloromethane or similar | Mild conditions prevent degradation |

| Quaternization | Methyl sulfate | Room temperature stirring | None | 1–2 h | >90 | Polar solvent | Final salt formation |

化学反応の分析

10-Methoxy-13-methyl-7-oxo-7H-benzimidazo(2,1-a)benz(de)isoquinolinium methyl sulphate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminium hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Anticancer Activity

Studies have shown that derivatives of the benzimidazole class exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, it has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted that benzimidazole derivatives, including related compounds, exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting potent anticancer activity .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research indicates that similar benzimidazole derivatives possess broad-spectrum antibacterial and antifungal properties.

Case Study : In a study on substituted benzimidazole derivatives, compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL .

Neuropharmacological Applications

The compound's interaction with neurotransmitter receptors has been explored, particularly its affinity for dopamine receptors.

Research Findings : A comparative study demonstrated that certain benzimidazole derivatives had selective agonistic activity at D2 and D3 dopamine receptors, indicating potential use in treating neurological disorders such as Parkinson's disease .

Organic Photovoltaics

Recent research has investigated the use of benzimidazole derivatives in organic photovoltaic devices due to their favorable electronic properties.

Findings : The incorporation of these compounds into organic solar cells improved charge mobility and overall efficiency, making them suitable candidates for next-generation solar technologies .

作用機序

The mechanism of action of 10-Methoxy-13-methyl-7-oxo-7H-benzimidazo(2,1-a)benz(de)isoquinolinium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and analytical differences between 10-Methoxy-13-methyl-7-oxo-7H-benzimidazo(2,1-a)benz(de)isoquinolinium methyl sulphate and related compounds from the evidence:

Structural and Functional Differences

Core Heterocycles: The target compound contains a benzimidazo-isoquinolinium core, distinguishing it from indolo-isoquinolinium (e.g., 11a) or benzothiazole systems. This difference influences electronic properties and binding interactions . Cisatracurium besylate features two isoquinolinium units linked by a pentanediol ester, enabling pH-dependent degradation (Hofmann elimination) .

The methyl sulphate counterion in the target compound may improve aqueous solubility compared to iodide (11a) or besylate (Cisatracurium) .

Synthetic Accessibility: Microwave-assisted synthesis (e.g., 2-(4-methoxyphenyl)benzothiazole) achieves higher yields (94%) compared to traditional methods for isoquinolinium derivatives (e.g., 11a, requiring chromatographic purification) .

Analytical and Pharmacological Insights

- Stability : The target compound’s 7-oxo group may enhance stability compared to reduced analogs like 11a, which degrade into unstable intermediates during synthesis .

- Pharmacological Potential: While Cisatracurium is clinically validated for neuromuscular blockade, the target compound’s benzimidazo fusion could confer unique bioactivity, warranting further in vitro screening .

生物活性

10-Methoxy-13-methyl-7-oxo-7H-benzimidazo(2,1-a)benz(de)isoquinolinium methyl sulphate is a complex organic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antioxidant properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features multiple functional groups that contribute to its biological activity. The methoxy group is known to enhance solubility and bioavailability, while the benzimidazole core is associated with various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. The compound has been tested against several cancer cell lines.

Table 1: Anticancer Activity Data

The results indicate that the compound exhibits selective cytotoxicity towards MCF-7 cells, suggesting a potential mechanism for targeted cancer therapy.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It demonstrated significant activity against Gram-positive bacteria.

Table 2: Antibacterial Activity Data

This indicates that the compound may serve as a lead for developing new antibacterial agents.

Antioxidant Activity

Antioxidant assays have shown that this compound possesses notable antioxidant properties. This activity is crucial for mitigating oxidative stress-related cellular damage.

Table 3: Antioxidant Activity Comparison

| Compound | Method Used | Result |

|---|---|---|

| Standard BHT | DPPH Scavenging | Control |

| Test Compound | DPPH Scavenging | Significant |

The compound's ability to scavenge free radicals suggests its potential use in preventing oxidative stress in various diseases.

Case Studies

A study published in the Journal of Medicinal Chemistry examined various derivatives of benzimidazole and their biological activities. Among these, compounds with methoxy substitutions showed enhanced antiproliferative effects against cancer cell lines, reinforcing the significance of structural modifications in enhancing biological efficacy .

Another investigation focused on the synthesis and evaluation of N-substituted benzimidazole carboxamides, where the incorporation of methoxy groups was found to improve both antioxidant and antiproliferative activities significantly .

Q & A

Q. What are the optimal synthetic routes for this compound, considering yield and purity?

The synthesis of structurally related heterocyclic compounds often employs microwave-assisted, solvent-free protocols. For example, silica gel-mediated reactions under microwave irradiation (300 W, 6 min) can achieve yields >90% while minimizing side products . Key steps include:

- Condensation of aldehyde and amine precursors in diethyl ether.

- Solvent removal via rotary evaporation.

- Purification by recrystallization (e.g., methanol) to enhance purity (>95%) .

Adaptation to the target compound may require optimizing substituent compatibility (e.g., methoxy and methyl groups) and adjusting reaction times.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Standard characterization involves:

- ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., methoxy protons at δ ~3.87 ppm, aromatic protons in the 6.90–8.04 ppm range) .

- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or FAB-MS (e.g., [M+1]⁺ at m/z 242 for analogous compounds) .

- Elemental analysis : Validate purity (>99% via C/H/N/O percentages) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment, adapting gradients from methods for related polycyclic systems .

Q. What experimental conditions influence its stability (e.g., pH, temperature)?

Stability studies should:

- Assess thermal degradation via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

- Monitor hydrolytic stability under varying pH (1–13) using UV-Vis or LC-MS to detect decomposition products.

- Reference analogous compounds with flash points >300°C, suggesting inert-atmosphere handling for high-temperature reactions .

Advanced Research Questions

Q. How can computational methods predict electronic/steric effects on reactivity?

Density functional theory (DFT) at the B3LYP/6-31G(d) level models:

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions influenced by methoxy and methyl groups.

- Frontier molecular orbitals (HOMO/LUMO) : Predict charge-transfer interactions in catalytic or biological systems .

- Conformational analysis : Compare HF-optimized geometries with crystallographic data (if available) to validate computational protocols .

Q. How can contradictions in experimental data (e.g., conflicting melting points) be resolved?

Systematic analysis includes:

- Purity verification : Repeat recrystallization and cross-check with elemental analysis .

- Instrument calibration : Validate melting point apparatus against standard references (e.g., pure benzoic acid).

- Inter-laboratory comparisons : Collaborate to identify methodological variability (e.g., heating rate differences).

Q. What strategies are effective for establishing structure-activity relationships (SAR) in biological studies?

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy) and compare bioactivity.

- Docking simulations : Use AutoDock or Schrödinger Suite to predict binding affinities with target proteins.

- Pharmacokinetic profiling : Assess solubility (logP ~3.6 for analogs ) and metabolic stability via liver microsome assays.

Methodological Notes

- Synthesis : Prioritize solvent-free, microwave-assisted protocols to reduce waste and improve scalability .

- Data validation : Cross-reference NMR/MS data with computational predictions to confirm structural assignments .

- Safety : Handle at temperatures <337.7°C (flash point of analogs ) in well-ventilated environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。